molecular formula C13H20N2O2S B1504843 4-Methyl-N-(2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide CAS No. 1188264-95-0

4-Methyl-N-(2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide

Cat. No.: B1504843
CAS No.: 1188264-95-0
M. Wt: 268.38 g/mol
InChI Key: FDSXNRZUFHYLHK-UHFFFAOYSA-N
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Description

4-Methyl-N-(2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide is a chemical compound characterized by its molecular structure, which includes a benzene ring substituted with a methyl group and a sulfonamide group, as well as a pyrrolidine ring attached to an ethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-N-(2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide typically involves multiple steps, starting with the formation of the benzene ring and subsequent functionalization. One common synthetic route includes the sulfonation of 4-methylbenzenesulfonic acid followed by the reaction with 2-(pyrrolidin-1-yl)ethanamine under specific conditions such as elevated temperature and the presence of a catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistency and efficiency in the manufacturing process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or other strong bases.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Introduction of different functional groups, leading to a variety of derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its sulfonamide group makes it a versatile building block for various chemical reactions.

Biology: The biological applications of this compound include its use as a potential inhibitor of certain enzymes or receptors. Its interaction with biological targets can be studied to understand its effects on cellular processes.

Medicine: In the medical field, 4-Methyl-N-(2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide may be explored for its therapeutic potential. It could be used in the development of new drugs targeting specific diseases or conditions.

Industry: This compound can be utilized in the production of materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which 4-Methyl-N-(2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide exerts its effects involves its interaction with molecular targets and pathways. The sulfonamide group can bind to enzymes or receptors, modulating their activity and leading to biological effects. The specific pathways and targets depend on the context in which the compound is used.

Comparison with Similar Compounds

  • 4-Methylbenzenesulfonamide: Similar structure but lacks the pyrrolidine ring.

  • N-(2-(Pyrrolidin-1-yl)ethyl)benzenesulfonamide: Similar structure but lacks the methyl group on the benzene ring.

  • 4-Methyl-N-(2-(piperidin-1-yl)ethyl)benzenesulfonamide: Similar structure but with a piperidine ring instead of pyrrolidine.

Uniqueness: 4-Methyl-N-(2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide is unique due to the combination of the methyl group and the pyrrolidine ring, which can influence its chemical reactivity and biological activity compared to similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific fields and its potential applications

Properties

IUPAC Name

4-methyl-N-(2-pyrrolidin-1-ylethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2S/c1-12-4-6-13(7-5-12)18(16,17)14-8-11-15-9-2-3-10-15/h4-7,14H,2-3,8-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDSXNRZUFHYLHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCN2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90680693
Record name 4-Methyl-N-[2-(pyrrolidin-1-yl)ethyl]benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90680693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1188264-95-0
Record name 4-Methyl-N-[2-(pyrrolidin-1-yl)ethyl]benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90680693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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